molecular formula C14H20O3S B14163875 Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate CAS No. 928122-08-1

Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate

Cat. No.: B14163875
CAS No.: 928122-08-1
M. Wt: 268.37 g/mol
InChI Key: MCFRZKKARFKDOD-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of butanoates It is characterized by the presence of a butyl ester group, a hydroxyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: The major product is butyl (2S,3S)-2-oxo-3-(phenylsulfanyl)butanoate.

    Reduction: The major product is butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanol.

    Substitution: The major products depend on the substituent introduced, such as butyl (2S,3S)-2-hydroxy-3-(alkylsulfanyl)butanoate.

Scientific Research Applications

Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Butyl (2S,3S)-2-hydroxy-3-(methylsulfanyl)butanoate
  • Butyl (2S,3S)-2-hydroxy-3-(ethylsulfanyl)butanoate
  • Butyl (2S,3S)-2-hydroxy-3-(propylsulfanyl)butanoate

Uniqueness

Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with alkylsulfanyl groups. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

928122-08-1

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

butyl (2S,3S)-2-hydroxy-3-phenylsulfanylbutanoate

InChI

InChI=1S/C14H20O3S/c1-3-4-10-17-14(16)13(15)11(2)18-12-8-6-5-7-9-12/h5-9,11,13,15H,3-4,10H2,1-2H3/t11-,13+/m0/s1

InChI Key

MCFRZKKARFKDOD-WCQYABFASA-N

Isomeric SMILES

CCCCOC(=O)[C@@H]([C@H](C)SC1=CC=CC=C1)O

Canonical SMILES

CCCCOC(=O)C(C(C)SC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.